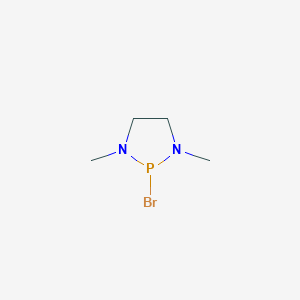
3,5-Pyrazolidinedione, 4,4'-ethenylidenebis[1,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyrazolidinedione, 4,4’-ethenylidenebis[1,2-diphenyl-] is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is part of the pyrazolidinedione family, which is known for its diverse biological activities and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-pyrazolidinedione derivatives typically involves the cyclization of ethoxycarbonylacetohydrazide using sodium methoxide . Another common method is the Knoevenagel reaction of carbonyl derivatives with 3,4-pyrazolidinedione . Additionally, the cyclization of arylidene (alkylidene) malonic acid hydrazide with glacial acetic acid is also employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3,5-Pyrazolidinedione, 4,4’-ethenylidenebis[1,2-diphenyl-] undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxiranes when epoxidation is performed.
Reduction: Reduction of 4-benzylidene derivatives yields the corresponding benzyl derivatives.
Substitution: Aryldiazonium salts can couple with 3,5-pyrazolidinedione to form 4-arylazo derivatives.
Common Reagents and Conditions
Oxidation: Epoxidation reagents such as peracids.
Reduction: Reducing agents like sodium borohydride.
Substitution: Aryldiazonium salts and appropriate solvents.
Major Products
Oxidation: Oxiranes.
Reduction: Benzyl derivatives.
Substitution: 4-Arylazo-3,5-pyrazolidinedione derivatives.
Scientific Research Applications
3,5-Pyrazolidinedione, 4,4’-ethenylidenebis[1,2-diphenyl-] has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-pyrazolidinedione, 4,4’-ethenylidenebis[1,2-diphenyl-] involves its interaction with molecular targets and pathways related to inflammation. It is believed to inhibit the synthesis of prostaglandins, which are mediators of inflammation . This inhibition is achieved through the blockade of cyclooxygenase enzymes, similar to the action of nonsteroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone .
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Known for its anti-inflammatory properties and used in the treatment of rheumatoid arthritis.
4-Arylazo-3,5-pyrazolidinedione: Synthesized by coupling aryldiazonium salts with 3,5-pyrazolidinedione.
Uniqueness
3,5-Pyrazolidinedione, 4,4’-ethenylidenebis[1,2-diphenyl-] stands out due to its unique structure, which allows for diverse chemical modifications and applications. Its ability to form various derivatives makes it a versatile compound in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
63256-66-6 |
|---|---|
Molecular Formula |
C32H24N4O4 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
4-[1-(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)ethenyl]-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C32H24N4O4/c1-22(27-29(37)33(23-14-6-2-7-15-23)34(30(27)38)24-16-8-3-9-17-24)28-31(39)35(25-18-10-4-11-19-25)36(32(28)40)26-20-12-5-13-21-26/h2-21,27-28H,1H2 |
InChI Key |
DWEJLPYDOSHAER-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C4C(=O)N(N(C4=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



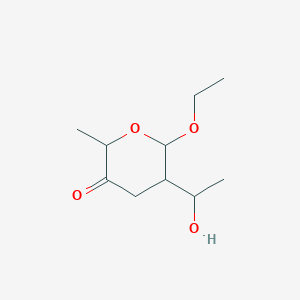
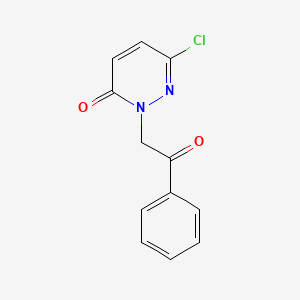

![1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene](/img/structure/B14506058.png)
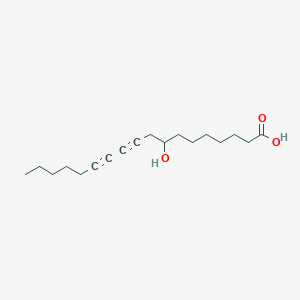
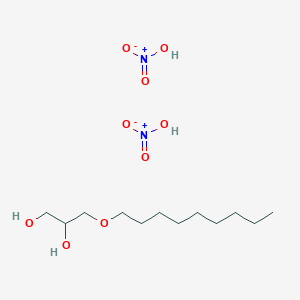
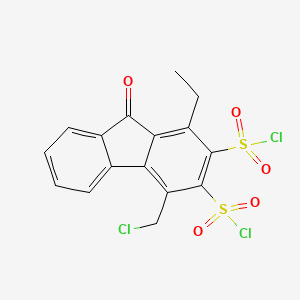
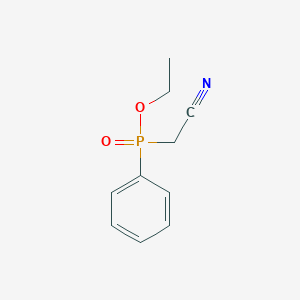
![1-Bromo-4-[(4-decylphenyl)ethynyl]benzene](/img/structure/B14506086.png)
![[(Furan-2-yl)(methylamino)methyl]phosphonic acid](/img/structure/B14506087.png)

![Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid](/img/structure/B14506106.png)
